molecular formula C31H30N4O7S B2710267 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688061-92-9

N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide

Cat. No. B2710267
CAS RN: 688061-92-9
M. Wt: 602.66
InChI Key: VZTCJYTVNIZMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C31H30N4O7S and its molecular weight is 602.66. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Reactions

  • The synthesis of quinazolinone derivatives has been explored through reactions of anthranilamide with isocyanates, leading to compounds with potential for further functionalization (Chern et al., 1988). These synthetic pathways offer insights into the construction of complex molecules similar to the specified compound, focusing on the incorporation of heterocyclic structures.

  • Research on the regioselectivity of electrophilic attack on quinazolinone derivatives highlights the chemical behavior and reactivity of these molecules under different conditions (Fathalla et al., 2000). Such studies are crucial for understanding how to selectively modify compounds for specific scientific applications.

Potential Biological Activities

  • Studies on quinazolinone and benzamide derivatives have shown a range of biological activities, suggesting that compounds with similar structures could be investigated for potential therapeutic applications. For example, certain quinazolin-4-one derivatives have been identified as antitumor agents, with research focusing on improving water solubility and cytotoxicity (Bavetsias et al., 2002). This demonstrates the interest in modifying such compounds to enhance their drug-like properties while excluding specific details on drug use and dosage.

  • The development of compounds with dual inhibitory activity against specific enzymes and efflux pumps, as seen in research on thiophene 2-carboxamides, indicates a strategic approach to overcoming cancer chemoresistance. Such compounds have been shown to inhibit angiogenesis and P-glycoprotein efflux pump activity, suggesting a potential for use in cancer therapy (Mudududdla et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O7S/c1-2-3-10-32-28(36)16-43-31-34-23-13-27-26(41-18-42-27)12-22(23)30(38)35(31)15-19-4-7-21(8-5-19)29(37)33-14-20-6-9-24-25(11-20)40-17-39-24/h4-9,11-13H,2-3,10,14-18H2,1H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTCJYTVNIZMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

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